![molecular formula C15H10BrN5O5 B3828726 6-BROMO-3-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-5-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE](/img/structure/B3828726.png)
6-BROMO-3-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-5-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE
Overview
Description
This compound features a bromine atom, a dinitrophenyl hydrazono group, and a methyl group attached to an indolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-5-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 6-bromoindole-2,3-dione with 2,4-dinitrophenylhydrazine under acidic conditions to form the hydrazono derivative. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-BROMO-3-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-5-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
6-BROMO-3-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-5-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-BROMO-3-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-5-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indolone derivatives and hydrazono compounds with different substituents. Examples include:
- 6-Bromo-3-(2,4-dinitrophenyl)hydrazono-1,3-dihydro-2H-indol-2-one
- 5-Methyl-3-(2,4-dinitrophenyl)hydrazono-1,3-dihydro-2H-indol-2-one .
Uniqueness
The uniqueness of 6-BROMO-3-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-5-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both bromine and dinitrophenyl hydrazono groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
6-bromo-3-[(2,4-dinitrophenyl)diazenyl]-5-methyl-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN5O5/c1-7-4-9-12(6-10(7)16)17-15(22)14(9)19-18-11-3-2-8(20(23)24)5-13(11)21(25)26/h2-6,17,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDZDFNKBYEDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


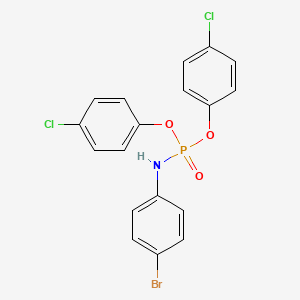


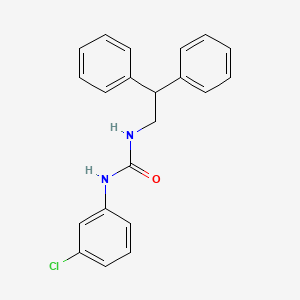
![7-fluoro-2-methyl-4-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B3828683.png)
![N-(2,5-dichlorophenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide](/img/structure/B3828692.png)
![4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide](/img/structure/B3828695.png)
![4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]aniline](/img/structure/B3828701.png)
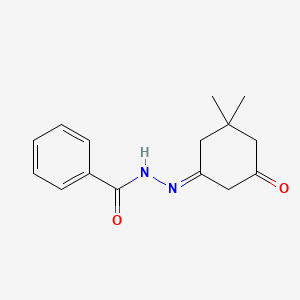
![4-BROMO-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B3828707.png)
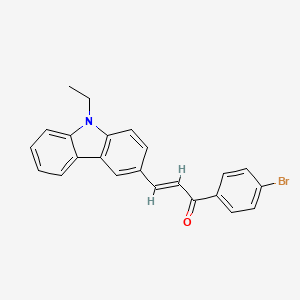
![(2E,6E)-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]-3-methylcyclohexan-1-one](/img/structure/B3828728.png)
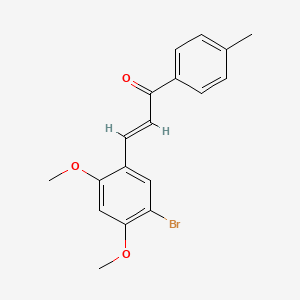
![5-(dimethylamino)-1-{5-[4-(dimethylamino)-1,3-butadien-1-yl]-2-furyl}-2,4-pentadien-1-one](/img/structure/B3828739.png)
